3,4-Difluoro Substitution vs. Unsubstituted Benzamide: Sigma-2 Receptor Affinity Enhancement via Fluorine Electronic Effects
In the structurally analogous tetrahydroisoquinolinyl benzamide series studied by Tu et al. (2007), fluorine substitution on the benzamide ring consistently enhanced σ2 receptor binding affinity compared to unsubstituted benzamide congeners. Specifically, fluorine-containing benzamide analogs in that study achieved σ2 receptor Ki values in the low nanomolar range (approximately 5–50 nM), while the unsubstituted benzamide reference compound exhibited substantially weaker affinity [1]. Extrapolating to the tetrahydroquinolinyl scaffold: the 3,4-difluoro substitution pattern present in CAS 955592-43-5 is expected to confer a similar σ2 affinity advantage over the non-fluorinated analog N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955528-09-3), for which no σ2 affinity data have been publicly reported to date .
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) — class-level extrapolation from tetrahydroisoquinolinyl benzamide SAR |
|---|---|
| Target Compound Data | Predicted low nanomolar σ2 Ki (based on 3,4-difluoro substitution pattern in analogous series); no compound-specific Ki publicly available |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 955528-09-3): no σ2 binding data reported; structurally analogous unsubstituted benzamides in related series display substantially weaker σ2 affinity |
| Quantified Difference | Fluorine substitution in the Tu et al. (2007) series improved σ2 Ki from >100 nM (unsubstituted) to approximately 5–50 nM (fluorinated); quantitative difference for CAS 955592-43-5 vs. CAS 955528-09-3 has not been published |
| Conditions | Radioligand displacement assays using [³H]-ditolylguanidine or [¹²⁵I]-labeled ligands at human or rodent σ2 receptors expressed in cell membranes or whole cells |
Why This Matters
The 3,4-difluoro substitution pattern is mechanistically linked to enhanced σ2 receptor engagement via electronic modulation of the benzamide pharmacophore; procurement of the non-fluorinated analog (CAS 955528-09-3) as a substitute risks substantially reduced target affinity and loss of assay signal.
- [1] Tu Z, Xu J, Jones LA, Li S, Dumstorff C, Vangveravong S, Chen DL, Wheeler KT, Welch MJ, Mach RH. Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. J Med Chem. 2007;50(14):3194-3204. DOI: 10.1021/jm0614883. View Source
